molecular formula C6H5BF2O2 B055698 2,3-Difluorophenylboronic acid CAS No. 121219-16-7

2,3-Difluorophenylboronic acid

Cat. No. B055698
M. Wt: 157.91 g/mol
InChI Key: SZYXKFKWFYUOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,3-Difluorophenylboronic acid involves catalytic processes and direct addition reactions. For instance, perfluorophenylboronic acid catalyzes the stereoselective addition of alcohol nucleophiles to deactivated peracetylated d-galactal, leading to the synthesis of 2-deoxygalactosides with complete α-selectivity (Tatina, Moussa, Xia, & Judeh, 2019). Additionally, 2,4-bis(trifluoromethyl)phenylboronic acid demonstrates effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

Molecular Structure Analysis

The molecular structure of 2,3-Difluorophenylboronic acid has been characterized using various spectroscopic techniques. A study combining experimental methods and theoretical analysis provided detailed insights into its structural and spectroscopic properties (Karabacak, Kose, Atac, Cipiloglu, & Kurt, 2012).

Chemical Reactions and Properties

The chemical reactions involving 2,3-Difluorophenylboronic acid are diverse. For example, it is used in palladium-catalyzed cross-coupling reactions with 1-alkenyl halides or triflates, facilitating the synthesis of unsymmetrical 1,3-dienes (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

Physical Properties Analysis

The physical properties of 2,3-Difluorophenylboronic acid, including its melting and boiling points, solubility, and stability, are critical for its application in chemical synthesis. However, specific studies focusing solely on these physical properties were not identified in the current search.

Chemical Properties Analysis

The chemical properties of 2,3-Difluorophenylboronic acid are largely defined by its reactivity in various organic synthesis processes. Its ability to participate in catalytic reactions and its reactivity with other chemical compounds are key aspects of its chemical properties. Studies like the synthesis and structural characterization of diarylpalladium complexes highlight its reactivity and interaction with other chemical entities (Nishihara, Onodera, & Osakada, 2004).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : 2,3-Difluorophenylboronic acid has been explored in medicinal chemistry for its potential in developing enzyme inhibitors.
  • Scientific Field: Organic Chemistry

    • Application Summary : 2,3-Difluorophenylboronic acid is used in the Suzuki-Miyaura cross-coupling reaction .
  • Scientific Field: Liquid Crystal Research

    • Application Summary : This compound has been used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
    • Methods of Application : The specific methods would involve palladium-catalyzed cross-couplings .
    • Results or Outcomes : The outcome is the creation of novel liquid crystalline compounds .
  • Scientific Field: Anion Receptor Research

    • Application Summary : 2,3-Difluorophenylboronic acid has been used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
    • Methods of Application : The specific methods would involve the preparation of phenylboronic catechol esters .
    • Results or Outcomes : The outcome is the creation of promising anion receptors for polymer electrolytes .
  • Scientific Field: Synthesis of Fluorinated Biaryl Derivatives

    • Application Summary : This compound has been used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
    • Methods of Application : The specific methods would involve Suzuki cross-coupling reactions with aryl and heteroaryl halides .
    • Results or Outcomes : The outcome is the creation of fluorinated biaryl derivatives .
  • Scientific Field: Synthesis of Substituted 6-Phenylpurine Bases and Nucleosides

    • Application Summary : 2,3-Difluorophenylboronic acid is used in the synthesis of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions .
    • Methods of Application : The specific methods would involve Suzuki-Miyaura cross-coupling reactions .
    • Results or Outcomes : The synthesized compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .

Safety And Hazards

2,3-Difluorophenylboronic acid is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

The future directions of 2,3-Difluorophenylboronic acid could involve its use in the synthesis of more complex organic compounds via Suzuki cross-coupling reactions . It could also be used in the preparation of fluorinated biaryl derivatives and flurodiarylmethanols .

properties

IUPAC Name

(2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYXKFKWFYUOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370224
Record name 2,3-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorophenylboronic acid

CAS RN

121219-16-7
Record name (2,3-Difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121219-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boronic acid, B-(2,3-difluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Difluorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

After 7.5 g of o-difluorobenzene was dissolved in 80 ml of dried tetrahydrofuran (THF), the solution thus formed was cooled down to -70° C. under a nitrogen atmosphere and then added dropwise with 42 ml of butyllithium (1.6 mol/liter hexane solution) at a temperature lower than -55° C. The solution was continuously stirred at the same temperature for 1.5 hours and added dropwise with a THF solution containing 24.8 g of triisopropylborate at a temperature of -65° C. to -60° C. After the dropping of the solution was finished, the solution was continuously stirred at an ambient temperature for 12 hours, added further with 60 ml of a 10% aqueous hydrochloric acid solution, and continuously stirred for 1 hour. The reaction mixture thus obtained was subjected to extraction with an ether, washed with water, dried, and subjected to distillation under a reduced pressure to separate the solvent to obtain 9.0 g of 2,3-difluorophenyl boronic acid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1,2-Difluorobenzene (40 g, 0.35 mol) and dry tetrahydrofurane (400 ml) were placed in 1 L flask equipped with mechanical stirrer, nitrogen inlet and outlet, pressure-equilibrated dropping funnel and thermometer. The reaction flask was flushed with nitrogen and minor flow was held during whole reaction time. The mixture was cooled down to −78° C. with dry ice/acetone bath and 2.5 mol/L hexane solution of n-butyllithium (140 ml; 0.35 mol) was added dropwise, keeping the reaction temperature below −70° C. After addition of all butyllithium solution the mixture was stirred at −78° C. for 2 h and then tripropylborate (66 g, 0.35 mol) was added dropwise keeping the reaction temperature below −70° C. After addition of tripropyl borate the cooling bath was removed and the reaction mixture continuously stirred to reach the room temperature then the solvents were evaporated. The thick liquid residue was acidified and then propanol was evaporated and the remaining solid was filtered off, washed out with hexane and recrystalized from water. The white crystalline product 47 g was obtained, with 85% of theor. yield.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

10 g of trimeric 2,3-difluorophenylboronic anhydride are prepared according to Example 1 from 1,2-difluorobenzene, lithium diisopropylamide and trimethyl borate. The anhydride is dissolved in 200 ml of boiling water. The hot solution is filtered, and the filtrate is allowed to cool slowly to room temperature. The solid is separated off and dried to give 2,3-difluorophenylboronic acid having a melting point of 89° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

First, 100 g of 1,2-difluorobenzene and 350 ml of dehydrated tetrahydrofuran were put in an argon-replaced 2 flask, and cooled to −60° C. Then, 700 ml of a hexane solution containing n-butyllithium at a concentration of 1.6 mol/l was dropped into the resultant mixture while being stirred for two hours, and further stirred keeping the same temperature for another two hours. Subsequently, 175 g of trimethyl borate was dropped and stirred keeping the same temperature for one hour. The resultant mixture was left to gradually resume room temperature, stirred for eight hours, and again cooled to 0° C. The resultant reaction solution was poured into dilute hydrochloric acid to acidify the reaction solution. Toluene was then added, and the resultant toluene layer was washed with a saturated brine and dried with sodium sulfate. The solvent was then distilled off. The crystallized residue was immersed in a heated hexane solution and washed, to obtain 80.8 g of 2,3-difluorophenylboronic acid. The purity of the resultant compound was 99.5% as measured by HPLC.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
700 mL
Type
solvent
Reaction Step Seven
Quantity
350 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods V

Procedure details

n-Butyllitium (30 cm3, 10M in hexanes, 0.3 mol) was added dropwise to a stirred, cooled (-78° C.) solution of 1,2-difluorobenzene (34.5 g, 0.3 mol) in dry THF (350 cm3) under a atmosphere of dry nitrogen. The reaction mixture was stirred (2.5 h) then a previously cooled (-78° C.) solution of triisopropyl borate (113 g, 0.6 mol) in dry THF (200 cm3) added dropwise at -78° C. The reaction mixture was allowed to warm to room temperature overnight then stirred (1 h) with hydrochloric acid (10%, 300 cm3). The product was extracted into diethyl ether (2×300 cm3), and the combined extracts washed with water and dried (MgSO4). The solvent was removed in vacuo to yield colourless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
113 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,3-Difluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
2,3-Difluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
2,3-Difluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
2,3-Difluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
2,3-Difluorophenylboronic acid

Citations

For This Compound
98
Citations
M Karabacak, E Kose, A Atac, MA Cipiloglu… - Spectrochimica Acta Part …, 2012 - Elsevier
This work presents the characterization of 2,3-difluorophenylboronic acid (abbreviated as 2,3-DFPBA, C 6 H 3 B(OH) 2 F 2 ) by quantum chemical calculations and spectral techniques. …
Number of citations: 52 www.sciencedirect.com
M Karabacak, E Kose, A Atac, AM Asiri… - Journal of molecular …, 2014 - Elsevier
The spectroscopic properties of 3,5-difluorophenylboronic acid (3,5-DFPBA, C 6 H 3 F 2 B(OH) 2 ) were investigated by FT-IR, FT-Raman UV–Vis, 1 H and 13 C NMR spectroscopic …
Number of citations: 60 www.sciencedirect.com
M Karabacak, E Kose, EB Sas, M Kurt, AM Asiri… - … Acta Part A: Molecular …, 2015 - Elsevier
The spectroscopic (FT-IR, FT-Raman, 1 H and 13 C NMR, UV–Vis), structural, electronic and thermodynamical properties of 3-fluorophenylboronic acid (C 6 H 4 FB(OH) 2 ), 3FPBA) …
Number of citations: 40 www.sciencedirect.com
B Gierczyk, M Kaźmierczak, Ł Popenda… - Magnetic …, 2014 - Wiley Online Library
The paper presents results of a systematic NMR studies on fluorinated phenylboronic acids. All possible derivatives were studied. The experimental 1 H, 13 C, 19 F, 11 B, and 17 O …
CS Burgey, DV Paone, AW Shaw, JZ Deng… - Organic …, 2008 - ACS Publications
Two novel routes have been developed to the (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one 2 of the CGRP receptor antagonist clinical candidate …
Number of citations: 60 pubs.acs.org
D BİLGE - jag.journalagent.com
Öz The experimental and theoretical investigations of solvent effect on conformational structure and the hydroxyl stretching vibration of 2, 3-dimethoxyphenylboronic acid (2, 3-dmpba; …
Number of citations: 6 jag.journalagent.com
D Bilge - Pamukkale Üniversitesi Mühendislik Bilimleri Dergisi, 2019 - dergipark.org.tr
The experimental and theoretical investigations of solvent effect on conformational structure and the hydroxyl stretching vibration of 2,3-dimethoxyphenylboronic acid (2,3-dmpba; C6H3(…
Number of citations: 5 dergipark.org.tr
M Li, K Ling, H Shi, N Gan, L Song… - Advanced Optical …, 2019 - Wiley Online Library
Developing ultralong organic phosphorescence (UOP) materials has become a growing concern. To date, it remains a formidable challenge to prolong the lifetime of ultralong …
Number of citations: 49 onlinelibrary.wiley.com
N Liu, C Liu, Z Jin - Journal of Organometallic Chemistry, 2011 - Elsevier
Fluorinated compounds have attracted considerable attention in pharmaceuticals, agrochemicals and material science due to their unique physical properties. This paper reports an …
Number of citations: 48 www.sciencedirect.com
B Maiti, K Wang, S Bhandari, SD Bunge… - Journal of Materials …, 2019 - pubs.rsc.org
Fluorination can be used to tune optoelectronic properties at the molecular level. A series of oligophenyls with various difluorinations of the phenyl rings has been synthesized, …
Number of citations: 16 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.